molecular formula C26H27N3O6S B11591996 N-[1,1-dioxido-2-pentyl-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide

N-[1,1-dioxido-2-pentyl-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Cat. No.: B11591996
M. Wt: 509.6 g/mol
InChI Key: LPCAYUMOPXQPHC-UHFFFAOYSA-N
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Description

N-(3-BENZOYL-1,1-DIOXIDO-2-PENTYL-2H-1,2-BENZOTHIAZIN-4-YL)-2-(2,5-DIOXO-1-PYRROLIDINYL)ACETAMIDE is a complex organic compound that belongs to the class of benzothiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-BENZOYL-1,1-DIOXIDO-2-PENTYL-2H-1,2-BENZOTHIAZIN-4-YL)-2-(2,5-DIOXO-1-PYRROLIDINYL)ACETAMIDE typically involves multi-step organic reactions. The starting materials and reagents are carefully selected to ensure the desired chemical transformations. Common synthetic routes may include:

    Formation of the benzothiazine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzoyl group: This can be achieved through Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.

    Attachment of the pentyl group: This step may involve alkylation reactions using pentyl halides.

    Formation of the pyrrolidinylacetamide moiety: This can be accomplished through amide bond formation using appropriate coupling reagents.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may involve the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-BENZOYL-1,1-DIOXIDO-2-PENTYL-2H-1,2-BENZOTHIAZIN-4-YL)-2-(2,5-DIOXO-1-PYRROLIDINYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution reagents: Halides, nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-BENZOYL-1,1-DIOXIDO-2-PENTYL-2H-1,2-BENZOTHIAZIN-4-YL)-2-(2,5-DIOXO-1-PYRROLIDINYL)ACETAMIDE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazine derivatives: Compounds with similar core structures but different substituents.

    Pyrrolidinylacetamide derivatives: Compounds with similar side chains but different core structures.

Uniqueness

N-(3-BENZOYL-1,1-DIOXIDO-2-PENTYL-2H-1,2-BENZOTHIAZIN-4-YL)-2-(2,5-DIOXO-1-PYRROLIDINYL)ACETAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H27N3O6S

Molecular Weight

509.6 g/mol

IUPAC Name

N-(3-benzoyl-1,1-dioxo-2-pentyl-1λ6,2-benzothiazin-4-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

InChI

InChI=1S/C26H27N3O6S/c1-2-3-9-16-29-25(26(33)18-10-5-4-6-11-18)24(19-12-7-8-13-20(19)36(29,34)35)27-21(30)17-28-22(31)14-15-23(28)32/h4-8,10-13H,2-3,9,14-17H2,1H3,(H,27,30)

InChI Key

LPCAYUMOPXQPHC-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=C(C2=CC=CC=C2S1(=O)=O)NC(=O)CN3C(=O)CCC3=O)C(=O)C4=CC=CC=C4

Origin of Product

United States

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